5-Acetylthiophene-2-boronic acid molecular structure
5-Acetylthiophene-2-boronic acid molecular structure
An In-depth Technical Guide to the Molecular Structure of 5-Acetylthiophene-2-boronic acid
Introduction
5-Acetylthiophene-2-boronic acid is an organoboron compound of significant interest to researchers in medicinal chemistry, materials science, and organic synthesis.[1] Its unique molecular architecture, featuring a thiophene ring functionalized with both a boronic acid and an acetyl group, makes it a versatile building block. This guide provides a detailed examination of its molecular structure, properties, synthesis, and applications, with a focus on the technical details relevant to scientific professionals.
The compound is widely utilized as a reagent in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. Furthermore, its derivatives are explored in drug discovery, notably for their activity as β-lactamase inhibitors, and in materials science for the development of organic semiconductors.[1][2]
Molecular Structure and Physicochemical Properties
The core of the molecule is a five-membered thiophene ring. An acetyl group (-COCH₃) is attached at the 5-position, and a boronic acid group [-B(OH)₂] is at the 2-position. This substitution pattern dictates its reactivity and utility in chemical synthesis.
Data Presentation
Key physicochemical properties and chemical identifiers are summarized in the tables below for easy reference.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 206551-43-1 | [3] |
| Molecular Formula | C₆H₇BO₃S | [1] |
| Molecular Weight | 169.99 g/mol | [4] |
| Appearance | White to Gray to Brown powder/crystal | [2] |
| Melting Point | 133-138 °C | |
| Solubility | Soluble in Methanol | [2] |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
| SMILES | CC(=O)c1ccc(B(O)O)s1 | |
| InChI | InChI=1S/C6H7BO3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3,9-10H,1H3 | [5] |
| InChIKey | DCNMATSPQKWETQ-UHFFFAOYSA-N | [5] |
Molecular Visualization
The two-dimensional structure of 5-Acetylthiophene-2-boronic acid is depicted below.
Synthesis and Characterization
Several synthetic routes for 5-Acetylthiophene-2-boronic acid have been established, with the borylation of a pre-functionalized thiophene being a common and effective method.[1]
Experimental Workflow Visualization
A generalized workflow for the synthesis and subsequent purification and analysis of the compound is illustrated below.
Experimental Protocols
Protocol 1: Representative Synthesis via Borylation This protocol is a generalized procedure based on common borylation reactions.[1]
-
Reactant Preparation : Dissolve 5-bromo-2-acetylthiophene in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents : Add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate).
-
Boron Source : Add bis(pinacolato)diboron to the mixture.
-
Reaction : Heat the reaction mixture (e.g., to 80-90 °C) and stir for several hours until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up : Cool the mixture to room temperature. Add water to quench the reaction.
-
Extraction : Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection : The resulting pinacol ester is hydrolyzed to the boronic acid using an aqueous acid (e.g., HCl).
-
Purification : The crude product is purified by recrystallization or column chromatography to yield pure 5-Acetylthiophene-2-boronic acid.
Protocol 2: Characterization by NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Expected Signals : The ¹H NMR spectrum should confirm the presence of two distinct aromatic protons on the thiophene ring, a singlet for the acetyl methyl protons, and a broad singlet for the boronic acid hydroxyl protons. The ¹³C NMR will show characteristic peaks for the thiophene ring carbons, the carbonyl carbon, and the acetyl methyl carbon.
Applications in Research and Development
The bifunctional nature of 5-Acetylthiophene-2-boronic acid makes it a valuable intermediate in several advanced applications.
Suzuki-Miyaura Cross-Coupling
It is a key substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules, particularly bi-aryl compounds. The boronic acid moiety readily participates in the catalytic cycle.
Enzyme Inhibition
Boronic acids are known to interact with serine proteases. 5-Acetylthiophene-2-boronic acid has been identified as an inhibitor of β-lactamase (AmpC), an enzyme responsible for antibiotic resistance in bacteria, with a reported inhibition constant (Ki) of 1.6 ± 0.4 μM.[2] This makes it a lead compound for developing new antibacterial agents.
Safety and Handling
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][6] The compound may contain varying amounts of its anhydride, so anhydrous conditions are recommended for long-term stability.
-
Hazards : While specific toxicity data is limited, boronic acids as a class can be irritants. Standard safe laboratory practices should be followed.
Conclusion
5-Acetylthiophene-2-boronic acid is a high-value chemical intermediate with a well-defined molecular structure that enables its diverse applications. Its utility in forming carbon-carbon bonds via Suzuki-Miyaura coupling and its potential as a scaffold for enzyme inhibitors underscore its importance in modern chemical and pharmaceutical research. The protocols and data presented in this guide offer a technical foundation for scientists and researchers working with this versatile compound.
References
- 1. ee.bloomtechz.com [ee.bloomtechz.com]
- 2. 5-Acetyl-2-thiopheneboronic Acid | 206551-43-1 | TCI AMERICA [tcichemicals.com]
- 3. 206551-43-1 Cas No. | 5-Acetylthiophene-2-boronic acid | Apollo [store.apolloscientific.co.uk]
- 4. CAS 689247-77-6 | 5-Acetylthiophene-2-boronic acid - Synblock [synblock.com]
- 5. spectrabase.com [spectrabase.com]
- 6. lobachemie.com [lobachemie.com]




